molecular formula C21H18O15 B12388301 Floramanoside C

Floramanoside C

Cat. No.: B12388301
M. Wt: 510.4 g/mol
InChI Key: RZEQJINQXOBMCE-ORYXKJSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Floramanoside C is a flavonol glycoside isolated from the flowers of Abelmoschus manihot, a plant belonging to the Malvaceae family. This compound has garnered attention due to its antioxidative properties and its ability to inhibit aldose reductase, an enzyme involved in diabetic complications .

Chemical Reactions Analysis

Floramanoside C undergoes various chemical reactions, including:

    Oxidation: It can react with oxidizing agents, leading to the formation of oxidized derivatives.

    Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Floramanoside C exerts its effects primarily through its antioxidative properties and its ability to inhibit aldose reductase. The compound scavenges free radicals, thereby reducing oxidative stress. Additionally, by inhibiting aldose reductase, this compound helps prevent the accumulation of sorbitol in tissues, which is a key factor in diabetic complications .

Comparison with Similar Compounds

Floramanoside C is one of several flavonol glycosides isolated from Abelmoschus manihot. Similar compounds include:

  • Floramanoside A
  • Floramanoside B
  • Floramanoside D
  • Floramanoside E
  • Floramanoside F

Compared to these compounds, this compound is unique due to its specific molecular structure and its potent antioxidative and aldose reductase inhibitory activities .

Properties

Molecular Formula

C21H18O15

Molecular Weight

510.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O15/c22-5-3-8(25)17(35-21-15(31)12(28)14(30)19(36-21)20(32)33)18-9(5)11(27)13(29)16(34-18)4-1-6(23)10(26)7(24)2-4/h1-3,12,14-15,19,21-26,28-31H,(H,32,33)/t12-,14-,15+,19-,21+/m0/s1

InChI Key

RZEQJINQXOBMCE-ORYXKJSJSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Origin of Product

United States

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